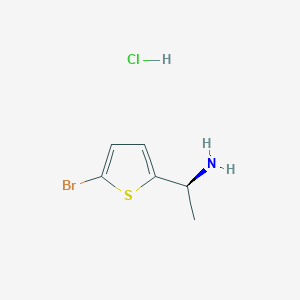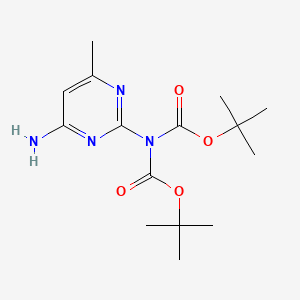
(6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine
Vue d'ensemble
Description
6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine, also known as 6F-PYH, is an organofluorine compound that has been studied extensively for its potential applications in scientific research. 6F-PYH has been found to possess a wide range of properties and is used in a variety of laboratory experiments. It is a versatile compound that has been utilized in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
- A study by Alphonsa et al. (2016) focused on the molecular structure, NMR, UV–Visible, and vibrational spectroscopic analysis of a similar compound, (E)-1-(2, 6-bis (4-methoxyphenyl)-3, 3-dimethylpiperidine-4-ylidene)-2-(3-(3, 5-dimethyl-1H-pyrazol-1-yl) pyrazin-2-yl) hydrazine. The research used FT-IR, FT-Raman, 1 H NMR, and 13 C NMR techniques and Density Functional Theory (DFT) to interpret experimental data, providing insights into the electronic and charge transfer properties of the compound (Alphonsa et al., 2016).
Synthesis of Fluorinated Pyrazoles
- Surmont et al. (2010) described a new synthesis method for fluorinated pyrazoles, relevant to the compound . This method involved treating benzoylfluoroacetonitrile with hydrazine, yielding new fluoropyrazoles. The study provided a mechanistic rationale for the transformation observed (Surmont et al., 2010).
Silver Nanoparticles and Antimicrobial Activity
- Kandile et al. (2010) used 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines for synthesizing new heterocyclic systems. This research explored the effect of silver nanoparticles on the biological activity efficiency of these compounds, demonstrating their antimicrobial properties (Kandile et al., 2010).
Synthesis and Pharmacological Screening
- Raparla et al. (2013) synthesized benzothiazoles and pyrazoles derivatives, which included the compound . These were screened for their antimicrobial and antioxidant activities, highlighting the compound's potential in pharmacological applications (Raparla et al., 2013).
Cytotoxic Activity
- Zhang et al. (2011) synthesized novel derivatives of 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide, which were evaluated for their cytotoxic activity against human cancer cell lines. This study is relevant for understanding the potential medical applications of compounds like (6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine (Zhang et al., 2011).
Propriétés
IUPAC Name |
(6-fluoropyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFUEQMZECIWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
